molecular formula C25H28N4O4 B11301134 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone

Cat. No.: B11301134
M. Wt: 448.5 g/mol
InChI Key: JYHVYOHMNZRSCL-UHFFFAOYSA-N
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Description

2-[1-(5,6,7-TRIMETHOXY-1-METHYL-1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a unique combination of indole, piperidine, and benzodiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(5,6,7-trimethoxy-1-methylindol-2-yl)methanone

InChI

InChI=1S/C25H28N4O4/c1-28-19(13-16-14-20(31-2)22(32-3)23(33-4)21(16)28)25(30)29-11-9-15(10-12-29)24-26-17-7-5-6-8-18(17)27-24/h5-8,13-15H,9-12H2,1-4H3,(H,26,27)

InChI Key

JYHVYOHMNZRSCL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5,6,7-TRIMETHOXY-1-METHYL-1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole moiety, followed by the introduction of the piperidine ring, and finally the benzodiazole structure. Key steps often include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Scientific Research Applications

2-[1-(5,6,7-TRIMETHOXY-1-METHYL-1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(5,6,7-TRIMETHOXY-1-METHYL-1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(5,6,7-TRIMETHOXY-1-METHYL-1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE is unique due to its combination of three distinct moieties, which confer a range of biological activities and synthetic versatility. This makes it a valuable compound for further research and development in various scientific fields.

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